molecular formula C24H21FN2O2 B10932860 1-(2-fluorobenzyl)-3,5-bis(4-methoxyphenyl)-1H-pyrazole

1-(2-fluorobenzyl)-3,5-bis(4-methoxyphenyl)-1H-pyrazole

Cat. No.: B10932860
M. Wt: 388.4 g/mol
InChI Key: JCCDPHMTQIBIOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-fluorobenzyl)-3,5-bis(4-methoxyphenyl)-1H-pyrazole is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound is characterized by the presence of a fluorobenzyl group and two methoxyphenyl groups attached to the pyrazole ring. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-fluorobenzyl)-3,5-bis(4-methoxyphenyl)-1H-pyrazole typically involves the reaction of 2-fluorobenzyl bromide with 3,5-bis(4-methoxyphenyl)-1H-pyrazole in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: 1-(2-fluorobenzyl)-3,5-bis(4-methoxyphenyl)-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorobenzyl group, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

1-(2-fluorobenzyl)-3,5-bis(4-methoxyphenyl)-1H-pyrazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-fluorobenzyl)-3,5-bis(4-methoxyphenyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

  • 1-(2-fluorobenzyl)-3,5-diphenyl-1H-pyrazole
  • 1-(2-chlorobenzyl)-3,5-bis(4-methoxyphenyl)-1H-pyrazole
  • 1-(2-fluorobenzyl)-3,5-bis(4-hydroxyphenyl)-1H-pyrazole

Comparison: 1-(2-fluorobenzyl)-3,5-bis(4-methoxyphenyl)-1H-pyrazole is unique due to the presence of both fluorobenzyl and methoxyphenyl groups, which may enhance its biological activity and chemical stability compared to similar compounds. The fluorine atom can increase the compound’s lipophilicity and metabolic stability, while the methoxy groups can influence its electronic properties and reactivity.

Properties

Molecular Formula

C24H21FN2O2

Molecular Weight

388.4 g/mol

IUPAC Name

1-[(2-fluorophenyl)methyl]-3,5-bis(4-methoxyphenyl)pyrazole

InChI

InChI=1S/C24H21FN2O2/c1-28-20-11-7-17(8-12-20)23-15-24(18-9-13-21(29-2)14-10-18)27(26-23)16-19-5-3-4-6-22(19)25/h3-15H,16H2,1-2H3

InChI Key

JCCDPHMTQIBIOM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NN2CC3=CC=CC=C3F)C4=CC=C(C=C4)OC

Origin of Product

United States

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